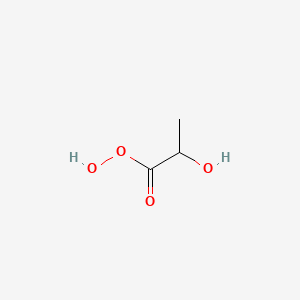
Propaneperoxoic acid, 2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propaneperoxoic acid, 2-hydroxy-, can be synthesized through the reaction of lactic acid with hydrogen peroxide. This reaction typically occurs under acidic conditions to facilitate the formation of the peroxycarboxylic acid . The equilibrium reaction can be represented as follows:
Lactic Acid+Hydrogen Peroxide↔Propaneperoxoic Acid, 2-hydroxy-+Water
Industrial Production Methods
Industrial production of propaneperoxoic acid, 2-hydroxy-, involves the continuous mixing of lactic acid and hydrogen peroxide in a controlled environment. The reaction is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or crystallization processes to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Propaneperoxoic acid, 2-hydroxy-, primarily undergoes oxidation reactions due to the presence of the peroxy group. It can also participate in substitution reactions where the peroxy group is replaced by other functional groups .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and other peroxy acids. These reactions typically occur under acidic conditions.
Substitution Reactions: Reagents such as halogens or nucleophiles can be used to replace the peroxy group.
Major Products Formed
The major products formed from the oxidation reactions of propaneperoxoic acid, 2-hydroxy-, include various oxidized organic compounds. Substitution reactions can yield halogenated or other substituted carboxylic acids .
Scientific Research Applications
Propaneperoxoic acid, 2-hydroxy-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of propaneperoxoic acid, 2-hydroxy-, involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can oxidize various biomolecules, leading to cellular damage or death. The molecular targets include nucleic acids, proteins, and lipids, which are susceptible to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Peracetic Acid: Another peroxycarboxylic acid with similar oxidizing properties.
Peroxypropionic Acid: Shares the peroxy group but differs in the carbon chain length and structure.
Uniqueness
Propaneperoxoic acid, 2-hydroxy-, is unique due to the presence of the hydroxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific applications where both oxidizing and hydroxy functionalities are required .
Properties
CAS No. |
75033-25-9 |
|---|---|
Molecular Formula |
C3H6O4 |
Molecular Weight |
106.08 g/mol |
IUPAC Name |
2-hydroxypropaneperoxoic acid |
InChI |
InChI=1S/C3H6O4/c1-2(4)3(5)7-6/h2,4,6H,1H3 |
InChI Key |
LLWVBKQQPPRNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)

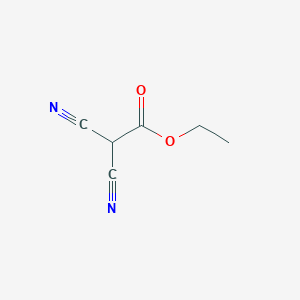
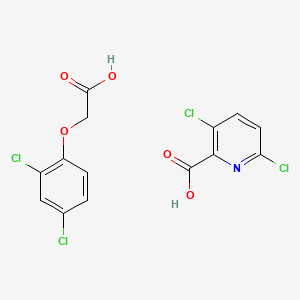

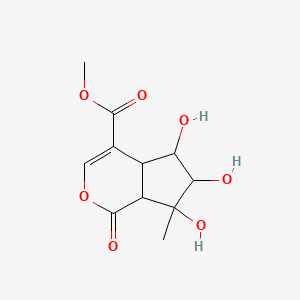
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
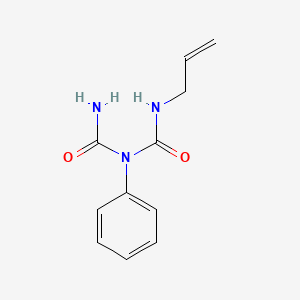
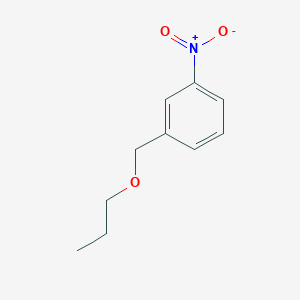
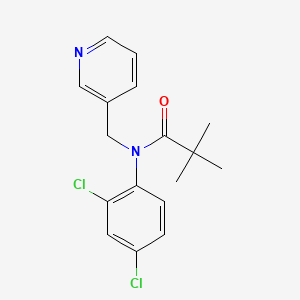
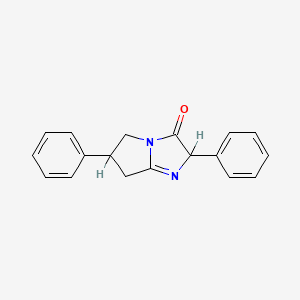

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)

